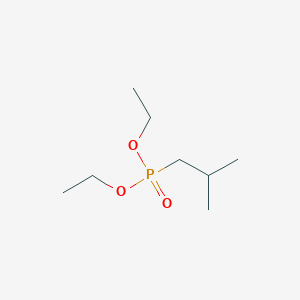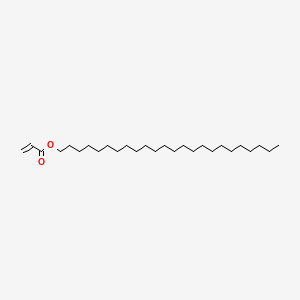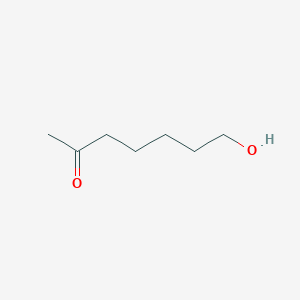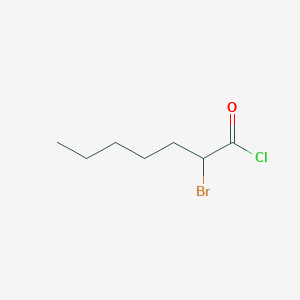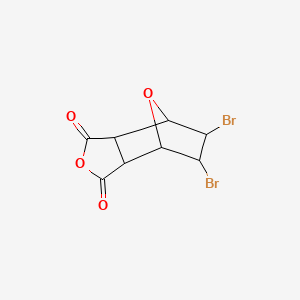
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- consists of a bicyclic ring system with two carboxylic acid groups. The bromine atoms are attached to the 5th and 6th positions of the ring. The “E” configuration indicates the geometry of the double bond. Visualizing the 3D structure would be helpful for a more detailed analysis .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-, also known as 5,6-Dibromohexahydro-4,7-epoxyisobenzofuran-1,3-dione:
Pharmaceuticals
This compound is utilized as a potential antitumor agent. Its unique structure allows it to interact with various biological pathways, making it a valuable candidate for developing new cancer therapies . Research has shown that it can inhibit the growth of certain cancer cells, providing a basis for further investigation into its efficacy and safety in clinical settings.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate. Its reactivity and stability make it suitable for synthesizing complex molecules. It is often used in the preparation of other bicyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Agrochemicals
The compound is also significant in the agrochemical industry. It is used to synthesize various pesticides and herbicides. Its ability to disrupt specific biological processes in pests makes it an effective component in protecting crops from damage .
Dyestuff
In the dye industry, this compound is used as a precursor for producing various dyes. Its chemical properties allow it to form stable and vibrant colors, which are essential for textile and other industrial applications .
Material Science
Research has explored the use of this compound in developing new materials with unique properties. Its incorporation into polymers can enhance their mechanical strength and thermal stability, making it valuable for creating advanced materials for industrial applications .
Biochemical Research
In biochemical research, this compound is used as a tool to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in various biochemical assays, helping scientists understand complex biological processes .
Environmental Science
The compound’s reactivity is also leveraged in environmental science. It is used in the development of sensors and detection systems for monitoring environmental pollutants. Its ability to interact with specific chemicals makes it useful for detecting and quantifying contaminants in water and soil .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential to act as a scaffold for designing new drugs. Its unique bicyclic structure provides a versatile framework for attaching different functional groups, allowing the creation of a wide range of bioactive molecules .
Mecanismo De Acción
Target of Action
Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .
Mode of Action
It’s known that the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . The oxygen of oxabicyclo [2.2.1]heptane is bonded to Arg or Tyr residues in protein phosphatase (PP) protein to form two different O-Arg and O-Tyr modes, which play an inhibitory role .
Biochemical Pathways
It’s known that similar compounds, such as 7-oxanorbornanes, affect various biochemical pathways and have been used in the synthesis of all kinds of natural products and bioactive compounds .
Pharmacokinetics
The compound’s molecular weight is 1861620 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds, such as 5,6-epoxynorcantharidin mono-amide and imide derivatives, have shown good biological activity compared with the corresponding 5,6-olefin compounds and their hydrogenated products .
Action Environment
It’s known that similar compounds, such as 7-oxanorbornanes, can generate a wide chemodiversity in a highly stereoselective manner .
Propiedades
IUPAC Name |
8,9-dibromo-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPGECKNMMXUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C(C1O3)Br)Br)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905434 | |
| Record name | 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- | |
CAS RN |
51371-59-6, 10035-20-8 | |
| Record name | 5,6-Dibromohexahydro-4,7-epoxyisobenzofuran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51371-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051371596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC23791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



